N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

GPCR screening GPR151 addiction neuroscience

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a hybrid benzamide derivative that combines a reactive chloroacetyl handle with a metabolically stabilizing difluoromethoxy group. This dual functionality is not found in simpler benzamide analogs, making the compound a versatile intermediate for constructing covalent inhibitors, activity-based probes, and late-stage functionalized libraries.

Molecular Formula C10H8ClF2NO3
Molecular Weight 263.62
CAS No. 568555-99-7
Cat. No. B2696298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
CAS568555-99-7
Molecular FormulaC10H8ClF2NO3
Molecular Weight263.62
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F
InChIInChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16)
InChIKeyHCJVYXDZZNGMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide (CAS 568555-99-7) as a Multifunctional Benzamide Intermediate for Targeted Covalent Probe Development


N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a hybrid benzamide derivative that combines a reactive chloroacetyl handle with a metabolically stabilizing difluoromethoxy group. This dual functionality is not found in simpler benzamide analogs, making the compound a versatile intermediate for constructing covalent inhibitors, activity-based probes, and late-stage functionalized libraries. The chloroacetyl moiety serves as an electrophilic warhead capable of irreversible engagement with nucleophilic residues (e.g., cysteine thiols) , while the para-difluoromethoxy substituent enhances lipophilicity and oxidative metabolic stability relative to unsubstituted or methoxy-containing analogs [1]. The compound has been entered into multiple high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, including a cell-based GPR151 activator assay and biochemical AlphaScreen assays for FBW7 and MITF pathways [2], confirming its utility as a screening-validated research tool rather than merely a catalog chemical.

Why N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide Cannot Be Replaced by Generic Benzamide or Simple Chloroacetyl Analogs


Procurement substitution with simpler benzamide derivatives (e.g., N-(2-chloroacetyl)benzamide, CAS 734543-01-2, or unsubstituted 4-(difluoromethoxy)benzamide) fails because these alternatives lack the precise orthogonal reactivity and physicochemical profile required for advanced medicinal chemistry workflows. The chloroacetyl group in this compound is positioned on the amide nitrogen rather than directly on the aromatic ring [1], creating a distinct electrophilic center that reacts with nucleophiles via a different mechanism than aromatic chloro substituents. Simultaneously, the difluoromethoxy group confers a LogP of approximately 2.12 and pKa of ~7.83 [2], yielding membrane permeability and hydrogen-bonding capacity that differ markedly from methoxy (higher metabolic lability) or trifluoromethoxy (excessive lipophilicity) analogs [3]. The compound has been specifically validated in GPR151 and FBW7/MITF screening assays [4], whereas generic benzamides lack this documented target engagement profile. Substitution with a non-validated analog introduces uncontrolled variables in both reactivity and assay reproducibility.

Head-to-Head and Class-Level Differentiation Evidence for N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide Procurement Decisions


Screening-Validated GPR151 Modulator Activity Versus Uncharacterized Benzamide Analogs

This compound is one of a limited set of molecules tested in a cell-based high-throughput primary assay designed to identify activators of GPR151 (galanin receptor 4), a synaptic GPCR implicated in nicotine dependence and withdrawal [1]. The assay was conducted by The Scripps Research Institute Molecular Screening Center and represents a defined biological annotation not available for generic benzamide comparators such as N-(2-chloroacetyl)benzamide (CAS 734543-01-2) or 4-(difluoromethoxy)benzamide (CAS 147992-28-7).

GPCR screening GPR151 addiction neuroscience high-throughput screening

FBW7 and MITF Pathway Biochemical Screening Annotation Lacking in Methoxy and Trifluoromethoxy Congeners

The compound has been entered into AlphaScreen-based biochemical high-throughput primary assays for identifying activators of FBW7 and inhibitors of MITF, both conducted at The Scripps Research Institute Molecular Screening Center [1]. FBW7 is a tumor suppressor E3 ubiquitin ligase, and MITF is a lineage-survival oncogene in melanoma. Methoxy (e.g., N-(2-chloroacetyl)-4-methoxybenzamide) and trifluoromethoxy analogs lack any public record of entry into these specific biochemical HTS campaigns , representing a data gap that increases screening uncertainty.

E3 ubiquitin ligase FBW7 MITF AlphaScreen oncology

Covalent Warhead Reactivity: Para-Difluoromethoxy Substitution Does Not Ablate Chloroacetyl Electrophilicity

The chloroacetyl group in this compound is positioned on the amide nitrogen, preserving electrophilicity for nucleophilic substitution by cysteine thiols, amines, and alkoxides under polar aprotic conditions . This contrasts with aromatic chloro-substituted analogs (e.g., 2-chloro-6-(difluoromethoxy)benzamide, CAS 1807261-07-9) where the chlorine is attached directly to the benzene ring and exhibits substantially different reactivity (aromatic nucleophilic substitution vs. aliphatic SN2) [1]. The difluoromethoxy group at the para position modulates electronic effects without quenching the chloroacetyl warhead.

covalent inhibitors targeted covalent drugs warhead optimization chemical biology

Balanced Lipophilicity Profile Differentiates from Methoxy and Trifluoromethoxy Analogs

The target compound exhibits a computed LogP of 2.12 (and alternate computed value 1.93) and a LogD at pH 7.4 of 1.96 [1], placing it within the optimal lipophilicity range (LogD 1–3) for oral bioavailability and cell permeability while avoiding excessive hydrophobicity associated with promiscuous binding and poor solubility [2]. In contrast, the trifluoromethoxy analog (estimated LogP >3.0) trends toward higher lipophilicity that may increase off-target pharmacology risk, while the methoxy analog (estimated LogP ~1.2–1.5) exhibits lower permeability and higher susceptibility to O-demethylation metabolism [3].

physicochemical properties LogP drug-likeness Lipinski compliance

Commercial Availability and Purity Benchmarking Against Research-Grade Comparators

The target compound is commercially available from multiple vendors at ≥95% purity, including ChemScene (Cat. CS-0220130), Leyan (Cat. 1290800), and AOB Chem (Cat. 333319) . In contrast, the closest comparator with both functional groups in an alternative arrangement—2-chloro-6-(difluoromethoxy)benzamide (CAS 1807261-07-9)—is primarily listed in PubChem with limited commercial sourcing and no standardized purity specifications from major vendors [1]. This disparity in supply chain maturity affects procurement lead times and lot-to-lot consistency.

procurement purity supply chain research chemicals

Evidence-Backed Research Applications for N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide (CAS 568555-99-7)


GPR151-Focused Neuroscience Probe Development and Addiction Target Validation

The compound's documented entry in a GPR151 cell-based HTS activator assay [1] positions it as a starting scaffold for developing chemical probes targeting this synaptic GPCR. GPR151 is implicated in nicotine dependence and withdrawal phenotypes [2]. Researchers can leverage the chloroacetyl handle to install fluorescent or biotin tags for target engagement studies, while the difluoromethoxy group maintains metabolic stability during cellular and in vivo experiments. This scenario directly follows from the screening annotation evidence in Section 3, Evidence Item 1.

Covalent Fragment and PROTAC Linker Synthesis Leveraging Orthogonal Chloroacetyl Reactivity

The aliphatic chloroacetyl warhead enables efficient conjugation to amine-, thiol-, or hydroxyl-containing payloads under mild SN2 conditions [1], distinguishing it from aromatic chloro analogs [2]. This makes the compound suitable as a covalent fragment for cysteine-targeted inhibitor discovery or as a heterobifunctional building block in PROTAC linker synthesis. The difluoromethoxy group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and contributes favorable LogD (~2) for cellular permeability of the resulting conjugates [3]. This application derives from Evidence Items 3 and 4 in Section 3.

FBW7/MITF Pathway Chemical Biology and Oncology Screening Hit Follow-Up

The compound's inclusion in AlphaScreen-based biochemical HTS assays for FBW7 activators and MITF inhibitors [1] provides a documented screening history for oncology-relevant targets. FBW7 is a tumor suppressor E3 ligase whose activation may degrade oncogenic substrates, while MITF inhibition is a therapeutic strategy in melanoma. The compound can serve as an initial hit for structure-activity relationship (SAR) exploration or as a control compound in secondary assays. This application is directly supported by Evidence Item 2 in Section 3.

Library Design and Diversity-Oriented Synthesis with Validated Physicochemical Starting Point

With a computed LogD of 1.96 and compliance with Lipinski's Rule of Five [1], the compound represents an attractive core for generating screening libraries with drug-like physicochemical properties. The chloroacetyl group provides a universal derivatization point for late-stage functionalization with diverse amines, enabling rapid library expansion without altering the favorable LogD profile conferred by the difluoromethoxy benzamide scaffold. This application leverages the differentiation established in Evidence Item 4 and is reinforced by the compound's commercial availability from multiple vendors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.